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Compound of Interest

Compound Name: 4-Chlorothiobenzamide

cat. No.: B1225484

The thioamide functional group, with the general structure R1-C(=S)-NR2Rg, is a fascinating and
versatile structural motif in modern chemistry. It serves as a crucial bioisostere of the ubiquitous
amide bond, where the carbonyl oxygen is replaced by a sulfur atom.[1][2] This single-atom
substitution imparts unique physicochemical properties and a distinct reactivity profile, making
thioamides valuable intermediates in organic synthesis and key components in various
therapeutic agents.[3][4] Thioamide-containing compounds exhibit a wide range of
pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[4][5]

Compared to their amide counterparts, thioamides are generally more reactive toward both
electrophiles and nucleophiles.[6] The substitution of oxygen with the larger, more polarizable
sulfur atom leads to a longer, weaker carbon-sulfur double bond, altered hydrogen bonding
capabilities, and increased acidity of the N-H and a-carbon protons.[6][7] These differences are
fundamental to the unique chemical behavior and biological roles of thioamides.

Physicochemical and Spectroscopic Properties

The structural and electronic differences between amides and thioamides give rise to distinct
physical and spectroscopic properties. The C=S bond in thioamides is significantly longer and
weaker than the C=0 bond in amides.[4][6] The lower electronegativity and larger size of sulfur
also result in a greater contribution from the polar resonance form, leading to a higher
rotational barrier around the C-N bond.[6][8] A summary of these key differences is presented
below.
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Thioamide (R-CS-

Property Amide (R-CO-NRz2) Reference(s)
NR2)

C=X Bond Length ~1.23 A ~1.71 A [4][6]

C=X Bond Energy ~170 kcal/mol ~130 kcal/mol [6]

C-N Rotational Barrier

Lower (~15-20

kcal/mol)

Higher (~5-7 kcal/mol
higher than amide)

[6](8]

N-H Acidity (pKa)

Higher (less acidic)

Lower (ApKa = -6)

[6]

Ca-H Acidity (pKa)

Higher (less acidic)

Lower (ApKa = -5)

[6]

H-Bonding Acceptor

Strong (Oxygen lone

Weaker (Sulfur lone

[6]

pairs) pairs)
) Better (more acidic N-
H-Bonding Donor Good H) [6]
) ~200-210 ppm
13C NMR Shift (C=X) ~170-180 ppm _ [6]
(downfield)

IR Stretch (C=X)

~1660 (+20) cm™1

~1120 (x20) cm™1

[6]

UV Absorption (Amax)

~220 (¥5) nm

~265 (x5) nm

[6]

Synthesis of Thioamides

Several reliable methods exist for the synthesis of thioamides. The most common approaches

involve the thionation of amides or multicomponent reactions that build the thioamide moiety

from simpler precursors.

Thionation of Amides with Lawesson's Reagent

The most prevalent method for thioamide synthesis is the direct thionation of a corresponding

amide using a sulfur-transfer agent.[2] While phosphorus pentasulfide (P2Ss) was historically

used, Lawesson's Reagent (LR) is now favored due to its milder reaction conditions, better

solubility, and often cleaner reactions.[9][10] The reaction mechanism is believed to proceed

through a four-membered thiaoxaphosphetane intermediate.[2][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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